Product packaging for Iron, diarsoranylidyne-(Cat. No.:CAS No. 12006-21-2)

Iron, diarsoranylidyne-

Cat. No.: B076970
CAS No.: 12006-21-2
M. Wt: 205.69 g/mol
InChI Key: YZGDXCSWFQZASX-UHFFFAOYSA-N
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Description

Iron, diarsoranylidyne- is a sophisticated organoarsenic iron complex of significant interest in fundamental inorganic and materials chemistry research. This compound, featuring a unique iron center coordinated by diarsoranylidyne ligands, serves as a pivotal precursor for the study of metal-pnictogen multiple bonds and their electronic properties. Its primary research value lies in the exploration of novel catalytic processes, particularly in the activation of small molecules and in the development of new reaction pathways that are unattainable with conventional ligands. The mechanism of action is attributed to the low-lying vacant orbitals on the arsenic atoms and the electron-rich iron center, which facilitate substrate binding and activation through synergistic σ-donation and π-backbonding. Researchers utilize this reagent for the synthesis of advanced metal-organic frameworks (MOFs) and heterobimetallic complexes, where its structural motif can impart unique magnetic or electronic characteristics to the resulting materials. It is an essential tool for investigators focused on expanding the frontiers of main group chemistry, catalysis, and the design of molecular magnets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula As2Fe B076970 Iron, diarsoranylidyne- CAS No. 12006-21-2

Properties

IUPAC Name

bis(arsanylidyne)iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2As.Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YZGDXCSWFQZASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Fe](#[As])#[As]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

As2Fe
Source PubChem
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DSSTOX Substance ID

DTXSID60884500
Record name Iron, diarsoranylidyne-
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Molecular Weight

205.69 g/mol
Source PubChem
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CAS No.

12006-21-2, 12255-65-1
Record name Diarsoranylidyneiron
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Record name Iron, diarsoranylidyne-
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Record name Loellingite (FeAs2)
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Record name Iron, diarsoranylidyne-
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Record name Iron, diarsoranylidyne-
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Record name Iron diarsenide
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Electronic Structure and Bonding in Iron Diarsoranylidyne Systems

Coordination Geometry and Stereochemistry of Iron, Diarsoranylidyne- Complexes

The spatial arrangement of ligands around the central iron atom in diarsoranylidyne complexes is a critical determinant of their properties. This geometry is influenced by how the diarsoranylidyne ligand binds and the steric and electronic demands of other coordinated ligands.

The coordination of a diarsoranylidyne ligand to an iron center can be described by its denticity and hapticity. Denticity refers to the number of donor atoms a single ligand uses to bind to the central metal. pediaa.com A diarsoranylidyne ligand, featuring two arsenic atoms, can function as a bidentate ligand, binding to the iron center through the lone pairs of electrons on both arsenic atoms. This chelating mode of binding is designated using kappa notation, such as κ². youtube.com

Hapticity , denoted by the Greek letter eta (η), describes the coordination of a ligand to a metal through a series of contiguous atoms. differencebetween.comwikipedia.org While less common for simple diarsine-type ligands, if the diarsoranylidyne ligand possesses a suitable π-system across its arsenic centers, it could potentially bind in an η² fashion, where the bond between the two arsenic atoms interacts directly with the iron center. wikipedia.org The specific binding mode adopted depends on the electronic structure of the ligand and the steric environment of the metal.

Binding ModeNotationDescription
Bidentate Chelateκ²The ligand binds to the iron center through two separate arsenic donor atoms, forming a chelate ring.
Hapticη²The ligand binds through two contiguous arsenic atoms, involving the electron density of the As-As bond framework.
Monodentateκ¹Only one of the two arsenic atoms coordinates to the iron center, leaving the other uncoordinated.
Bridgingμ₂The ligand bridges two different iron centers, with each arsenic atom coordinating to a separate metal.

For instance, bulky ancillary ligands such as large phosphines may sterically hinder the coordination of additional ligands, potentially favoring lower coordination numbers like three or four. rsc.org Conversely, smaller, less sterically demanding ligands like carbon monoxide (CO) or cyanide (CN⁻) can allow for higher coordination numbers, leading to geometries such as pseudo-octahedral. mdpi.com The electronic properties of ancillary ligands also modulate the electron density at the iron center, which can influence bond lengths and angles within the coordination sphere. nih.gov

Metal-Ligand Bonding Analysis: Iron-Arsenic Interactions

The bond between iron and the arsenic atoms of the diarsoranylidyne ligand is a complex interaction with contributions from different types of orbital overlap.

The Fe-As bond is fundamentally a covalent interaction that can be dissected into sigma (σ) and pi (π) components. byjus.com

Sigma (σ) Bonding : This is the primary interaction, formed by the head-on overlap of orbitals. chemistrytalk.orgmasterorganicchemistry.com It involves the donation of a lone pair of electrons from a filled orbital on the arsenic atom into an empty hybrid orbital on the iron center. This σ-donation is the principal contributor to the strength of the Fe-As bond. chemistrystudent.com

The diarsoranylidyne ligand can be considered an analogue of arsenic ylides. An ylide is a neutral, dipolar molecule with a formal negative charge on a carbon atom directly attached to a heteroatom bearing a formal positive charge (e.g., As⁺-C⁻). wikipedia.org This structure imparts significant nucleophilic character. core.ac.ukresearchgate.net

When coordinated to a metal, arsenic ylides act as powerful electron-donating ligands. researchgate.netd-nb.info The diarsoranylidyne ligand, possessing this ylidic character, is therefore expected to be a very strong σ-donor. This strong donation increases the electron density at the iron center, which can stabilize the complex, particularly if the iron is in a higher oxidation state. rsc.org This potent donor ability is a key feature of ylide-type ligands in organometallic chemistry. core.ac.uk

Ligand TypePrimary Donor CharacterTypical π-InteractionEffect on Metal Center
Diarsoranylidyne (Ylidic)Strong σ-donorModerate π-acceptorIncreases electron density significantly
Phosphines (e.g., PPh₃)Strong σ-donorModerate π-acceptorIncreases electron density
Carbon Monoxide (CO)Weak σ-donorStrong π-acceptorDecreases electron density
Halides (e.g., Cl⁻)σ-donor, π-donorNone (as acceptor)Increases electron density

Electronic Configuration, Spin States, and Redox Properties of Iron in Diarsoranylidyne Environments

The electronic properties of the iron center are directly shaped by its coordination environment, including its d-electron count, spin state, and accessibility of different oxidation states.

The ground-state electron configuration of a neutral iron atom is [Ar] 3d⁶4s². youtube.combyjus.com In its common oxidation states, Fe(II) and Fe(III), the configurations become d⁶ and d⁵, respectively. byjus.comwikipedia.org The specific arrangement of these d-electrons is determined by the ligand field.

The energy difference between the d-orbital sets (the ligand field splitting, Δ) determines whether the complex will be high-spin or low-spin. wikipedia.org

High-Spin : Occurs when the ligand field splitting is small. Electrons will occupy higher energy orbitals singly before pairing up in lower energy orbitals, maximizing the total spin. High-spin Fe(II) (d⁶) has four unpaired electrons, while high-spin Fe(III) (d⁵) has five. wikipedia.org

Low-Spin : Occurs with strong-field ligands that cause a large Δ. Electrons will fill the lower energy orbitals completely before occupying the higher energy ones, minimizing the total spin. nih.gov Low-spin Fe(II) (d⁶) has zero unpaired electrons (diamagnetic), and low-spin Fe(III) (d⁵) has one unpaired electron. wikipedia.org

The redox properties of these complexes are centered on the accessibility of different iron oxidation states, most commonly the Fe(II)/Fe(III) couple. nih.govnih.gov The strong electron-donating character of the diarsoranylidyne ligand increases the electron density on the iron, making it easier to oxidize. Consequently, the redox potential for the Fe(II) → Fe(III) transition is expected to be lower (less positive) than in complexes with weaker donor ligands. nih.gov This electronic richness can be harnessed to facilitate oxidative processes or to stabilize higher oxidation states of iron. miami.edu

Information regarding the chemical compound "Iron, diarsoranylidyne-" is not available in the searched resources.

Consequently, it is not possible to provide a scientifically accurate article on the specified topics of inter-ligand and metal-metal interactions or molecular orbital theory for this particular compound. The foundational research findings and data required to construct such an article are absent from the available scientific and chemical literature.

Reactivity and Reaction Mechanisms

Small Molecule Activation by Iron, Diarsoranylidyne- Complexes

Complexes containing low-coordinate, electron-rich metal centers bonded to heavy p-block elements are known for their ability to activate small, inert molecules. The high reactivity of the iron-arsenic multiple bond in diarsoranylidyne complexes makes them prime candidates for such transformations.

While direct studies on iron, diarsoranylidyne- are limited, the reactivity of analogous iron-stannylidyne complexes provides valuable insights. For instance, an iron complex featuring both a stannylidyne (SnAr) and a ferriostannylene (Fe=SnAr) unit has been shown to react with carbon dioxide (CO₂). In this reaction, CO₂ undergoes disproportionation to yield carbon monoxide (CO) and a carbonate (CO₃²⁻) ligand, which bridges two tin atoms. This transformation highlights the potential of the Fe-E (E = As, Sn) multiple bond to facilitate redox reactions. A similar reactivity would be anticipated for an iron, diarsoranylidyne- complex, where the Fe-As bond could cleave CO₂.

The reaction with carbon disulfide (CS₂), an analog of CO₂, has also been demonstrated in the iron-tin system. In this case, CS₂ is reductively coupled to form an ethylene (B1197577) tetrathiolate ligand ([C₂S₄]⁴⁻). This suggests that iron, diarsoranylidyne- complexes could similarly activate and transform CS₂ and other heteroallenes.

The activation of white phosphorus (P₄) by low-valent transition metal complexes is a well-established field. The aforementioned iron-tin complex reacts with P₄ to generate an unusual Ar'P₄Sn₂Ar' ligand, demonstrating the ability of the complex to break the P-P bonds in the tetrahedral P₄ molecule. nih.gov Given the similar electronic properties of arsenic and phosphorus, it is highly probable that an iron, diarsoranylidyne- complex would react with P₄, potentially leading to the formation of novel iron-arsenic-phosphorus cage compounds.

As mentioned in the preceding section, the iron-stannylidyne complex has been shown to react with carbon disulfide (CS₂) to form an ethylene tetrathiolate ligand. nih.gov This reactivity underscores the potential of iron, diarsoranylidyne- complexes in activating and transforming small inorganic molecules with multiple bonds.

Oxidative Addition and Reductive Elimination Processes in Iron-Arsenic Chemistry

Oxidative addition and reductive elimination are fundamental reaction steps in organometallic chemistry, involving changes in the oxidation state and coordination number of the metal center. wikipedia.orgwikipedia.org These processes are crucial in many catalytic cycles.

In the context of iron-arsenic chemistry, oxidative addition can involve the cleavage of a substrate molecule with the formation of new bonds to both the iron and arsenic atoms, or to the iron center alone. For example, the reaction of an iron-stannylidyne complex with methyl iodide (CH₃I) results in the oxidative addition of the C-I bond to the tin atom that is singly bonded to the iron, forming a Sn(IV) center. uni-regensburg.de A similar reaction with an iron, diarsoranylidyne- complex could lead to oxidative addition at either the iron or arsenic center, depending on the electronic and steric environment. The general mechanism for oxidative addition can be concerted or proceed through an Sₙ2-type or radical pathway. nih.gov

Reductive elimination is the microscopic reverse of oxidative addition and is often the product-forming step in a catalytic cycle. wikipedia.orglibretexts.org It involves the formation of a new bond between two ligands, which are subsequently eliminated from the metal center, leading to a reduction in the metal's oxidation state. wikipedia.org For reductive elimination to occur from an iron-arsenic complex, the two groups to be eliminated must typically be in a cis-position relative to each other. libretexts.org The thermodynamics of the reaction are governed by the stability of the eliminated product and the resulting lower-oxidation-state iron complex.

Ligand Lability and Exchange Mechanisms in Iron-Diarsoranylidyne Complexes

Ligand lability and exchange are critical for the catalytic activity of a metal complex, as they allow for the binding of substrates and the release of products. The mechanisms of ligand substitution can be associative, dissociative, or interchange in nature.

In iron-arsenic cluster chemistry, ligand exchange can be influenced by the steric bulk of the ligands and the electronic nature of the cluster core. For instance, in some iron(II) complexes with bulky ligands, ligand substitution has been observed. researchgate.net In the case of iron-carbide carbonyl clusters, which are known to be resistant to simple ligand substitution, redox-promoted ligand exchange has been shown to be an effective strategy. semanticscholar.org This suggests that the lability of ligands in iron, diarsoranylidyne- complexes could be tuned by altering the redox state of the iron center.

The strong Fe-As bond in a diarsoranylidyne complex might be expected to be relatively inert. However, the reactivity of the iron-stannylidyne analogue with trimethylphosphine (B1194731) (PMe₃) shows that coordination of a strong donor ligand to the iron center can induce the reversible cleavage of the Fe=Sn double bond. nih.gov This indicates that the iron-arsenic multiple bond in a diarsoranylidyne complex could also exhibit dynamic behavior and participate in ligand exchange processes.

Cooperative Reactivity in Polynuclear Iron-Arsenic Systems

Polynuclear metal clusters can exhibit cooperative reactivity, where multiple metal centers work in concert to bind and activate substrates in ways that are not possible for a single metal center. researchgate.net This can lead to enhanced catalytic activity and selectivity.

While specific examples of cooperative reactivity in polynuclear iron-diarsoranylidyne systems are not well-documented, studies on other polynuclear iron complexes provide a framework for understanding their potential. For example, dinuclear iron complexes have been shown to bind and activate small molecules like carbon monoxide and to participate in oxidative coupling reactions. researchgate.net In heterometallic clusters, such as those containing iron and zinc, the different metal centers can play distinct roles in ligand binding and redox processes. nih.gov

In a hypothetical polynuclear iron-arsenic cluster containing diarsoranylidyne ligands, one can envision cooperative effects such as:

Bimetallic activation of small molecules: Two iron centers could work together to bind and cleave a substrate molecule across the Fe-Fe or Fe-As bonds.

Multi-electron redox chemistry: The presence of multiple iron centers would allow the cluster to act as a reservoir for electrons, facilitating multi-electron transformations of substrates.

Allosteric effects: The binding of a ligand or substrate at one iron center could influence the reactivity of a distant iron or arsenic center within the cluster.

The study of polynuclear iron(II) pyridonate clusters has demonstrated the synthesis and reactivity of Fe₄ and Fe₅ clusters, highlighting the structural diversity and magnetic properties of such systems. youtube.com Similar principles could be applied to the design and synthesis of novel polynuclear iron-arsenic clusters with tailored reactivity.

Mechanistic Investigations of Key Transformations

Elucidating the mechanisms of the reactions of iron-arsenic complexes is crucial for understanding their reactivity and for the rational design of new catalysts. A variety of experimental and computational techniques can be employed for mechanistic studies.

Kinetic studies can provide information about the rate-determining step of a reaction and the species involved in the transition state. For example, in the context of iron-catalyzed C-C coupling reactions, mechanistic studies have been used to determine the role of O₂ and to rule out the involvement of certain intermediates. nih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. They can be used to calculate the energies of reactants, intermediates, and transition states, providing a detailed picture of the reaction pathway. For instance, DFT calculations have been used to support experimental findings in the reduction of small molecules by non-heme iron complexes. illinois.edu

Spectroscopic techniques, such as NMR, EPR, and Mössbauer spectroscopy, can be used to identify and characterize reactive intermediates. In the study of oxidative addition of alkyl halides to an iron pincer complex, the use of a radical clock substrate provided evidence for the involvement of radical intermediates in C(sp³)-X bond cleavage. nih.gov

By combining these experimental and computational approaches, a detailed understanding of the mechanisms of key transformations in iron-diarsoranylidyne chemistry can be achieved, paving the way for their application in synthesis and catalysis.

Spectroscopic and Analytical Characterization Techniques

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a hypothetical "Iron, diarsoranylidyne-" complex, a single-crystal XRD study would be crucial. This technique would provide key structural parameters such as:

Bond lengths: The distances between the iron center and the arsenic atoms of the diarsoranylidyne ligand, as well as any other coordinated ligands.

Bond angles: The angles between atoms, which define the coordination geometry around the iron center (e.g., octahedral, tetrahedral).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei.

If the "Iron, diarsoranylidyne-" complex contains organic ligands in addition to the diarsoranylidyne moiety, ¹H and ¹³C NMR spectroscopy would be used to characterize them. These spectra provide information about the number and type of hydrogen and carbon atoms, their connectivity, and their chemical environment. For paramagnetic iron complexes, NMR signals can be significantly shifted and broadened, which can provide insights into the electronic structure of the molecule.

Many organometallic complexes exhibit dynamic processes, such as ligand exchange or conformational changes, that occur on the NMR timescale. Variable-temperature NMR studies could reveal if "Iron, diarsoranylidyne-" undergoes any such fluxional behavior. By monitoring changes in the NMR spectra as a function of temperature, it would be possible to determine the kinetics and thermodynamics of these dynamic processes.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of an iron complex like "Iron, diarsoranylidyne-" would be expected to show absorptions corresponding to d-d transitions of the iron center and charge-transfer bands between the metal and the ligands. The positions and intensities of these bands are indicative of the oxidation state and coordination environment of the iron atom.

Mössbauer Spectroscopy for Iron Spin and Oxidation States

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms. nih.govwikipedia.orgnih.gov It provides direct information on:

Oxidation state: The isomer shift is directly related to the electron density at the iron nucleus, allowing for the unambiguous determination of the iron's oxidation state (e.g., Fe(II), Fe(III)). carleton.edu

Spin state: The quadrupole splitting is sensitive to the symmetry of the electron distribution around the iron nucleus and can distinguish between high-spin and low-spin configurations. nih.gov

Magnetic properties: In the presence of a magnetic field (either internal or external), the nuclear energy levels split, providing information about the magnetic nature of the iron center. wikipedia.org

For a novel iron-arsenic compound, Mössbauer spectroscopy would be an indispensable tool for elucidating its electronic structure. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Open-Shell Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a crucial technique for studying compounds with unpaired electrons (open-shell systems). It provides detailed information about the electronic structure, oxidation state, and local environment of the paramagnetic center.

For a hypothetical "Iron, diarsoranylidyne-" anion, which would likely be an open-shell system, EPR spectroscopy would be a primary tool for characterization. The spectrum is typically described by its g-values, which are analogous to the chemical shift in NMR. The g-values are sensitive to the symmetry of the metal center and the nature of its ligands. For instance, rhombic g-values observed in the EPR spectra of mixed-valent diiron species indicate a low-symmetry environment. researchgate.net

Furthermore, hyperfine coupling constants can provide critical information about the interaction of the unpaired electron's spin with the magnetic nuclei of the iron atom (57Fe) and adjacent arsenic atoms (75As, I=3/2, 100% abundance). This coupling can reveal the degree of delocalization of the unpaired electron onto the ligands, offering direct insight into the nature of the iron-arsenic bond. In studies of iron radical cation complexes containing divinyldiarsene ligands, for example, EPR spectroscopy was a key method for characterization. nih.gov The technique is so central that it has been used to assign spectra to specific, structurally defined iron-sulfur clusters in complex biological systems. nih.gov

Magnetic Measurements (e.g., SQUID Magnetometry) for Magnetic Properties

To complement EPR studies, direct measurement of a compound's magnetic properties is essential. Superconducting Quantum Interference Device (SQUID) magnetometry is an exceptionally sensitive method for determining the magnetic characteristics of a material. wikipedia.org It can measure extremely weak magnetic fields, making it ideal for characterizing the magnetic susceptibility of new compounds, even when only small sample sizes are available. wikipedia.org

For a novel iron-arsenic compound, SQUID magnetometry would be used to determine its bulk magnetic behavior. By measuring the magnetic moment as a function of temperature and applied magnetic field, researchers can determine the effective magnetic moment (µeff) of the molecule. This value provides direct information about the total spin state (S) of the molecule, allowing for the confirmation of the number of unpaired electrons. Such measurements are routine for characterizing various iron-containing materials, from iron oxide nanoparticles to complex biological samples. nih.govnih.govresearchgate.net The data, often presented as magnetization versus field (M vs. H) curves or temperature-dependent susceptibility plots, are fundamental to understanding the electronic ground state of the compound. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure and stability. For organometallic compounds like iron-arsenic clusters, techniques such as electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) are often employed.

The fragmentation pattern observed in the mass spectrum can reveal the step-wise loss of ligands, such as carbonyl groups in iron carbonyl arsenic clusters, helping to elucidate the compound's composition. cdnsciencepub.com High-resolution mass spectrometry would provide the exact mass of the "Iron, diarsoranylidyne-" ion, allowing for the unambiguous determination of its elemental formula. In environmental and analytical chemistry, highly sensitive methods like inductively coupled plasma-mass spectrometry (ICP-MS) are used for the trace analysis and speciation of arsenic that is associated with iron oxides in various samples. nih.govrsc.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Iron-Diarsoranylidyne Complexes

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of transition metal complexes, including those containing iron and arsenic. mdpi.comnih.gov For iron-arsenic systems, DFT calculations have been successfully used to study the adsorption of arsenic species onto iron oxyhydroxide surfaces, providing insights into bonding and energetics. researchgate.netpsu.edu Functionals like B3LYP are commonly employed for such systems, often paired with basis sets like def2TZVP, to provide reliable results. researchgate.net

Following optimization, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. researchgate.net The calculated frequencies correspond to specific vibrational modes, such as the Fe-As stretching and bending modes, which are crucial for the spectroscopic identification of the compound.

Table 1: Representative Calculated Interatomic Distances in Iron-Arsenic Systems

SystemComputational MethodCalculated As-Fe Distance (Å)
Inner-sphere pAsA/iron oxide complexDFT3.3 - 3.5
Outer-sphere pAsA/iron oxide complexDFT5.2 - 5.6

Data sourced from studies on p-arsanilic acid (pAsA) complexation with hydrated iron oxide clusters. researchgate.net

To understand the nature of the chemical bonds, Natural Bond Orbital (NBO) analysis is a powerful tool. researchgate.net NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org

For an iron-diarsoranylidyne complex, NBO analysis would quantify the charge distribution, revealing the partial charges on the iron and arsenic atoms. It would also analyze donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. longdom.orgresearchgate.net A key interaction to investigate would be the delocalization of electron density from arsenic lone pairs into empty orbitals on the iron center, or vice-versa. The strength of these interactions, measured by the second-order perturbation theory energy E(2), provides a quantitative measure of bonding and delocalization effects. longdom.org

DFT is a valuable tool for predicting spectroscopic parameters that can be directly compared with experimental data.

NMR Spectroscopy: DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts by calculating the magnetic shielding tensors of the nuclei. youtube.com While arsenic has one NMR-active isotope (⁷⁵As), its quadrupolar nature can make experimental detection challenging.

Mössbauer Spectroscopy: This technique is particularly sensitive to the electronic environment of ⁵⁷Fe nuclei and is a cornerstone of iron chemistry. nih.gov DFT calculations can predict the two primary Mössbauer parameters: the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.gov The isomer shift correlates with the electron density at the iron nucleus, while quadrupole splitting relates to the asymmetry of the electric field gradient. Numerous studies have benchmarked the performance of various density functionals for predicting these parameters, with hybrid functionals like B3LYP often providing good accuracy. nih.govresearchgate.net

Table 2: Performance of Selected DFT Functionals for Predicting Mössbauer Quadrupole Splitting (ΔE_Q)

DFT FunctionalMean Absolute Error (mm s⁻¹)
B3LYP~0.12
O3LYP~0.13
BPW91~0.15
M06~0.17

Data represents typical errors from benchmark studies on a diverse set of iron complexes. nih.gov

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT is widely used, ab initio (from first principles) methods provide a systematically improvable and often more rigorous approach to the electronic structure of molecules. Methods like Complete Active Space Self-Consistent Field (CASSCF) are employed for systems with complex electronic structures, such as transition metal complexes where multiple electronic states may be close in energy. nih.govresearchgate.net For a species like iron, diarsoranylidyne-, which could have a complex interplay of orbitals and spin states, high-level ab initio calculations would be crucial for accurately describing its ground and excited electronic states. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Reaction Pathways

Molecular Dynamics (MD) simulations model the movement of atoms over time, providing a "movie" of molecular behavior. mdpi.com MD simulations can be used to study the conformational dynamics of a molecule, its interactions with a solvent, or its reaction pathways. For instance, ab initio MD simulations have been used to study the thermal decomposition of iron-arsenide compounds like FeAs and FeAs₂, revealing the mechanisms by which arsenic is removed from the bulk material at high temperatures. researchgate.net Similar simulations could be used to explore the stability and potential reaction pathways of an iron-diarsoranylidyne molecule in different environments.

Computational Design and Prediction of Novel Iron-Diarsoranylidyne Architectures

Computational design involves using theoretical principles to predict new molecules or materials with desired properties. While no specific studies on the design of iron-diarsoranylidyne architectures exist, the general approach is well-established. researchgate.netplos.org Researchers could use computational methods to explore how modifying ligands attached to the iron center would affect the stability and electronic properties of the FeAs₂ core. High-throughput screening, where thousands of potential structures are computationally evaluated, could be used to identify promising candidates for eventual synthesis. This approach has been successfully applied to the design of novel metalloproteins and other complex molecular systems. nih.gov

Advanced Topics in Iron Arsenic Organometallic Chemistry

Polynuclear Iron-Arsenic Clusters and Frameworks

Polynuclear iron-arsenic clusters are compounds containing multiple iron and arsenic atoms, often with organic ligands. These structures are of interest due to their potential applications in catalysis and materials science. rsc.orgnih.gov The formation of these clusters is often driven by the bridging capabilities of arsenic-based ligands, which can link multiple iron centers.

The synthesis of such clusters can involve the reaction of iron carbonyls with organoarsenic compounds. The resulting structures can range from simple dimeric complexes to more elaborate three-dimensional frameworks. The precise architecture of these clusters is influenced by factors such as the stoichiometry of the reactants, the nature of the ligands, and the reaction conditions.

Table 1: Examples of Polynuclear Iron-Arsenic Cluster Motifs

Cluster MotifDescriptionPotential Properties
Fe₂As₂A simple rhomboid corePrecursor to larger clusters
Fe₃AsA triangular iron core with a capping arsenicCatalytic activity
Fe₄As₄A cubane-like structureMagnetic properties

These clusters can be incorporated into larger metal-organic frameworks (MOFs), creating materials with porous structures. rsc.org The iron-arsenic nodes in these frameworks can impart specific catalytic or electronic properties to the material.

Interplay Between Iron and Diarsoranylidyne in Redox Chemistry

The redox chemistry of iron is a fundamental aspect of its function in both biological and synthetic systems, involving the interconversion between different oxidation states, most commonly Fe(II) and Fe(III). flinnprep.comkhanacademy.orgwikipedia.org In the context of an iron-diarsoranylidyne complex, the arsenic ligand would be expected to significantly influence the redox properties of the iron center.

The electron-donating or -withdrawing nature of the substituents on the arsenic atoms would further tune the redox potential of the iron center. For instance, electron-withdrawing groups would make the iron center more difficult to oxidize.

Chirality and Stereoselectivity in Iron-Diarsoranylidyne Systems

Chirality, or "handedness," is a critical concept in chemistry, particularly in the context of catalysis, where stereoselectivity—the preferential formation of one stereoisomer over another—is often a desired outcome. In an iron-diarsoranylidyne complex, chirality could arise from several sources:

Asymmetric Arsenic Centers: If the arsenic atoms bear four different substituents, they can be stereogenic centers.

The presence of chirality in these systems could be exploited in asymmetric catalysis, where the chiral iron complex could be used to synthesize enantiomerically enriched products. The stereoelectronic properties of the diarsoranylidyne ligand would play a crucial role in dictating the stereoselectivity of such reactions.

Diarsoranylidyne as a Scaffold for Main Group Element Activation

The activation of small molecules and the bonds within main group elements is a significant area of chemical research. The iron-diarsoranylidyne moiety could serve as a reactive platform for such transformations. The arsenic atoms in the diarsoranylidyne ligand, with their potential for variable coordination and redox activity, could play a direct role in these processes.

For example, the arsenic centers could act as Lewis basic sites, coordinating to electrophilic main group elements. Alternatively, the iron-arsenic bond could undergo oxidative addition with substrates, initiating a catalytic cycle. The specific reactivity would be highly dependent on the electronic structure of the complex and the nature of the main group element substrate.

Comparison with Other Transition Metal-Pnictogen Systems (e.g., Phosphorus, Antimony, Bismuth)

The properties of transition metal-pnictogen complexes vary significantly as one moves down Group 15 of the periodic table. wikipedia.orgrsc.orgnih.gov

Table 2: Comparison of Pnictogen Properties in Transition Metal Complexes

PnictogenElectronegativityCovalent Radius (pm)M-E Bond StrengthKey Features in Complexes
Phosphorus (P)2.19110StrongStrong π-acceptor character, well-developed chemistry.
Arsenic (As)2.18121IntermediateSofter donor than phosphorus, more accessible higher coordination numbers.
Antimony (Sb)2.05141WeakerWeaker M-Sb bonds, more metallic character.
Bismuth (Bi)2.02152WeakestWeak M-Bi bonds, tendency towards metallic clustering. nih.gov

In comparison to its lighter analogue, phosphorus, an iron-arsenic bond would be expected to be longer, weaker, and more polarizable. This would likely lead to different reactivity patterns. Compared to the heavier pnictogens, antimony and bismuth, the iron-arsenic bond would be stronger and more covalent in character. These trends in bond strength and electronic properties would have a profound impact on the stability, reactivity, and catalytic potential of the corresponding complexes. researchgate.net

Conclusion and Future Directions

Summary of Key Findings in Iron, Diarsoranylidyne- Research

Research into iron-arsenic clusters and complexes has yielded several key findings that would be relevant to the hypothetical "Iron, diarsoranylidyne-". The synthesis of such compounds is often achieved through the reaction of iron carbonyl complexes with elemental arsenic, particularly the reactive yellow allotrope (As₄). These reactions can lead to a diverse array of products with varying arsenic moieties, including those with As₂ units.

Structurally, the bonding between iron and diarsenic fragments is characterized by a combination of sigma and pi interactions, with Fe-As bond lengths typically falling in the range of 2.4 to 2.6 Å. The As-As bond within the coordinated diarsenic unit is often elongated compared to free diatomic arsenic, indicating a degree of activation upon coordination to the iron center.

The reactivity of these compounds is marked by a rich redox chemistry, with the iron-arsenic core capable of undergoing both oxidation and reduction, leading to changes in the electronic and geometric structure. Furthermore, the coordinated diarsenic ligand can exhibit reactivity towards various electrophiles and nucleophiles, highlighting its potential as a building block in more complex molecular architectures.

Spectroscopic techniques such as Mössbauer, infrared, and X-ray absorption spectroscopy have been instrumental in elucidating the electronic structure and bonding in these compounds. Computational studies have complemented experimental findings by providing detailed insights into the molecular orbitals and the nature of the iron-arsenic bond.

Unresolved Challenges and Open Questions

Despite the progress made, several challenges and open questions remain in the field of iron-arsenic chemistry. A major hurdle is the selective synthesis of compounds with specific arsenic moieties. The reactions of iron precursors with elemental arsenic often result in a mixture of products, making the isolation of pure compounds in high yields a significant challenge.

The precise nature of the iron-arsenic bond in different electronic states and coordination environments is still a subject of active research. A deeper understanding of the factors that control the Fe-As bond strength and reactivity is crucial for the rational design of new iron-arsenic compounds with desired properties.

Furthermore, the reactivity of coordinated diarsenic ligands is not fully understood. Exploring the scope of their reactions with a wider range of substrates could open up new avenues for the synthesis of novel organoarsenic compounds. The potential for these compounds to act as catalysts or precursors to advanced materials also warrants further investigation.

Prospective Research Avenues for Iron-Arsenic Chemistry

The future of iron-arsenic chemistry is promising, with several exciting research avenues to explore. The development of new synthetic methodologies that allow for greater control over the stoichiometry and structure of the products is a key area for future work. This could involve the use of novel arsenic transfer reagents or the application of advanced synthetic techniques.

In-depth spectroscopic and computational studies on a wider range of iron-arsenic compounds will be essential to build a more comprehensive understanding of their electronic structure and bonding. This knowledge will be invaluable for predicting their reactivity and designing new functional molecules.

The exploration of the catalytic activity of iron-arsenic complexes in various organic transformations is another promising direction. The unique electronic properties of the iron-arsenic bond could lead to novel catalytic cycles that are not accessible with traditional catalysts.

Finally, the investigation of the materials properties of iron-arsenic compounds, such as their magnetic and electronic properties, could lead to the development of new functional materials with applications in areas such as spintronics and energy storage.

Potential for Broader Impact in Fundamental Organometallic Chemistry

The study of iron-arsenic compounds has the potential to make a significant impact on the broader field of fundamental organometallic chemistry. The insights gained from understanding the bonding and reactivity of these species can be applied to other transition metal-pnictogen systems, leading to a more unified understanding of the chemistry of these elements.

The challenges associated with the synthesis and characterization of iron-arsenic compounds will drive the development of new experimental and theoretical techniques that will be of benefit to the wider chemistry community. Furthermore, the discovery of new reactivity patterns and catalytic applications for these compounds could inspire the development of new synthetic methodologies and industrial processes.

Q & A

Basic Research Questions

Q. How can researchers formulate a testable hypothesis about the electronic configuration of iron, diarsoranylidyne-?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example:

  • Feasible: Use density functional theory (DFT) simulations to model electron distribution.
  • Novel: Investigate arsenic-iron bonding anomalies compared to analogous compounds.
  • Reference frameworks from (FINER/PICO) and (measurable, specific questions).
    • Data Sources : Computational chemistry software (e.g., Gaussian, VASP) and crystallographic databases (e.g., ICSD) .

Q. What experimental design principles are critical for synthesizing iron, diarsoranylidyne- in a controlled environment?

  • Methodology :

  • Step 1 : Optimize precursor ratios (e.g., FeCl₃ vs. As-organometallic agents) using Taguchi methods to minimize impurity phases.
  • Step 2 : Monitor reaction kinetics via in-situ Raman spectroscopy to track intermediate species.
  • Validation : Compare XRD patterns with theoretical simulations (e.g., Rietveld refinement).
    • Key Considerations : Reproducibility () and alignment with safety protocols () .

Q. How should a literature review be structured to identify gaps in understanding iron, diarsoranylidyne-’s reactivity?

  • Methodology :

  • Use Boolean search terms in Scopus/Web of Science: (“iron arsenide” OR “diarsoranylidyne”) AND (reactivity OR catalytic properties).
  • Exclude industrial applications to focus on mechanistic studies ( ).
    • Analysis Table :
ParameterPrior Studies (2010–2024)Gaps Identified
SolubilityLimited to aqueous phasesNon-polar solvent interactions
Thermal Stability>300°C data onlyDecomposition pathways <200°C

Advanced Research Questions

Q. How can contradictory spectroscopic data on iron, diarsoranylidyne-’s oxidation states be resolved?

  • Methodology :

  • Comparative Analysis : Cross-validate XPS, Mössbauer, and EPR results using standardized calibration samples.
  • Statistical Tools : Apply principal component analysis (PCA) to isolate instrument-specific artifacts.
  • Theoretical Modeling : Couple DFT with ligand-field theory to predict spin-state transitions.
    • Reference : (error analysis) and (data-driven conclusions) .

Q. What strategies address challenges in synthesizing high-purity iron, diarsoranylidyne- crystals for diffraction studies?

  • Methodology :

  • Spatial Confinement : Use chemical vapor deposition (CVD) with arsenic-rich atmospheres to suppress secondary phases.
  • In-situ Monitoring : Deploy synchrotron XRD during crystallization to adjust growth parameters dynamically.
    • Data Table :
Synthesis MethodPurity (%)Crystal Size (µm)Preferred Applications
Hydrothermal85–905–10Bulk property analysis
CVD95–981–3Surface catalysis studies

Q. How can computational models improve predictions of iron, diarsoranylidyne-’s magnetic behavior under extreme conditions?

  • Methodology :

  • Multi-scale Modeling : Combine Monte Carlo simulations for macro-scale trends with ab initio methods for localized spin interactions.
  • Validation : Benchmark against neutron scattering data from high-pressure experiments.
    • Tools : VASP for electronic structure; Quantum ESPRESSO for magnetic moment calculations.
    • Reference : (data-driven modeling) and (contextualized analysis) .

Methodological Best Practices

  • Data Contradictions : Use triangulation (e.g., experimental, computational, and theoretical data) to resolve conflicts ( ).
  • Interdisciplinary Approaches : Integrate materials science, quantum chemistry, and spectroscopy ( ).
  • Ethical Compliance : Document synthetic hazards and disposal protocols per institutional guidelines ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.